molecular formula C10H15NO2S B10910876 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid

Cat. No.: B10910876
M. Wt: 213.30 g/mol
InChI Key: XCULDPCOTWRRAU-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid is a substituted thiophene derivative characterized by a carboxylic acid group at position 2 of the thiophene ring and a diethylamino-methyl substituent at position 3. The diethylamino group enhances solubility in organic solvents, while the carboxylic acid moiety allows for further functionalization, such as esterification or amidation, to tune physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

5-(diethylaminomethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H15NO2S/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)

InChI Key

XCULDPCOTWRRAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiophene Halogenation

A widely documented approach involves halogenation of the thiophene ring followed by nucleophilic substitution. The European patent EP2844654B1 outlines a method starting with 5-chlorothiophene-2-carboxylic acid , which is activated via conversion to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with diethylamine derivatives introduces the diethylaminomethyl group. Key steps include:

  • Chlorination :
    5-Chlorothiophene-2-carboxylic acid+SOCl25-Chlorothiophene-2-carbonyl chloride\text{5-Chlorothiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Chlorothiophene-2-carbonyl chloride} .
    This step proceeds at 0–5°C in dichloromethane, achieving quantitative conversion.

  • Nucleophilic Amination :
    The acyl chloride intermediate reacts with N,N-diethylaminomethylamine in the presence of a base (e.g., pyridine) to form the target compound. Yields are optimized by maintaining temperatures below 30°C to minimize side reactions .

Mechanistic Insight :
The chlorine atom at the 5-position of the thiophene ring undergoes displacement via an SN2S_N2 mechanism, facilitated by the electron-withdrawing carboxylic acid group, which activates the ring toward nucleophilic attack.

Direct Formylation and Reductive Amination

An alternative route, adapted from thiophene-2,5-dicarboxylic acid synthesis methods , employs direct formylation of thiophene-2-carboxylic acid followed by reductive amination:

  • Vilsmeier-Haack Formylation :
    Thiophene-2-carboxylic acid is treated with DMF and POCl₃ to introduce a formyl group at the 5-position:
    Thiophene-2-carboxylic acid+DMF/POCl35-Formylthiophene-2-carboxylic acid\text{Thiophene-2-carboxylic acid} + \text{DMF/POCl}_3 \rightarrow \text{5-Formylthiophene-2-carboxylic acid} .

  • Reductive Amination :
    The formyl group reacts with diethylamine in the presence of a reducing agent (e.g., NaBH₃CN) to yield the diethylaminomethyl substituent:
    5-Formylthiophene-2-carboxylic acid+Et2NHNaBH3CN5-[(Diethylamino)methyl]thiophene-2-carboxylic acid\text{5-Formylthiophene-2-carboxylic acid} + \text{Et}_2\text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{5-[(Diethylamino)methyl]thiophene-2-carboxylic acid}.

Optimization Notes :

  • The formylation step requires strict temperature control (85–95°C) to prevent over-chlorination .

  • Reductive amination achieves 65–75% yields when conducted in methanol at pH 6–7 .

Multicomponent Coupling Reactions

Recent advances in thiophene functionalization, as demonstrated in ACS Omega , utilize Michael addition-cyclization sequences to construct the diethylaminomethyl group. This method involves:

  • Thioacrylamide Formation :
    Cyanothioacetamide reacts with α-bromochalcones to generate intermediates capable of intramolecular cyclization.

  • Cyclization and Functionalization :
    The cyclized product undergoes Mannich-type reactions with formaldehyde and diethylamine to introduce the diethylaminomethyl moiety.

Key Advantages :

  • Atom-economical with minimal byproducts.

  • Operates under metal-free conditions, enhancing scalability .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Nucleophilic Substitution5-Chlorothiophene-2-carboxylic acidSOCl₂, Diethylamine70–80High regioselectivityRequires hazardous SOCl₂
Reductive AminationThiophene-2-carboxylic acidDMF/POCl₃, NaBH₃CN65–75Avoids halogenation stepsMulti-step purification needed
Multicomponent CouplingCyanothioacetamideα-Bromochalcones, Et₂NH60–70Metal-free, scalableLower yield due to competing pathways

Reaction Optimization and Scale-Up Considerations

  • Temperature Control : Excessive heat during formylation or chlorination leads to decomposition, as observed in the carbonization of intermediates at >130°C .

  • Solvent Selection : Dichloromethane and methanol are preferred for their ability to dissolve both polar and non-polar intermediates .

  • Catalysis : Pyridine (5–10 mol%) enhances reaction rates in nucleophilic substitutions by scavenging HCl .

Challenges in Purification and Isolation

The hydrochloride salt of this compound exhibits high water solubility, complicating isolation. Patent EP2844654B1 recommends acid-base extraction using aqueous NaOH and HCl to precipitate the free acid form. Recrystallization from ethanol-acetone mixtures (1:3 v/v) achieves >99% purity .

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction Type Reagents/Conditions Products Key Observations
Esterification Alcohols, H₂SO₄ (acid catalyst)Thiophene-2-carboxylate estersForms esters with improved lipophilicity .
Amide Formation Amines, DCC/DMAP (coupling agents)Thiophene-2-carboxamidesBioconjugation applications .
Salt Formation Inorganic bases (e.g., NaOH)Sodium/potassium carboxylate saltsEnhances water solubility .

Reactivity of the Diethylaminomethyl Group

The diethylamino group acts as a nucleophile or undergoes alkylation:

Reaction Type Reagents/Conditions Products Mechanistic Insights
Alkylation Alkyl halides, polar aprotic solventsQuaternary ammonium derivativesSteric hindrance from ethyl groups limits reactivity .
Acylation Acetyl chloride, baseAcetamide derivativesRequires activation of the amine .

Thiophene Ring Modifications

The thiophene ring undergoes electrophilic substitution, influenced by substituents:

Reaction Type Reagents/Conditions Products Regioselectivity
Electrophilic Halogenation Cl₂/FeCl₃ (Lewis acid)4-Halo-thiophene derivativesElectron-rich C4 position favored .
Nitration HNO₃/H₂SO₄4-Nitro-thiophene derivativesModerate yields due to deactivation by COOH .
Coupling Reactions Pd catalysts (Ullmann/Suzuki)Biaryl or heteroaryl conjugatesRequires carboxylate deprotonation .

Advanced Functionalization

The compound serves as a precursor in multicomponent reactions:

  • Mannich Reactions : Reacts with formaldehyde and amines to form β-amino ketones, enabling access to pharmacologically relevant heterocycles .

  • Cyclization Pathways : Intramolecular reactions with thiocyanates or chalcones yield dihydrothiophenes or fused-ring systems (e.g., thienopyrimidines) .

Comparative Reactivity with Analogs

Key differences from structurally related compounds:

Compound Key Functional Groups Reactivity Differences
Thiophene-2-carboxylic acid COOH, unsubstituted thiopheneHigher acidity; more reactive in coupling .
5-(Aminomethyl)thiophene-2-carboxylic acid NH₂ instead of N(CH₂CH₃)₂Greater nucleophilicity at amine .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a promising candidate in the development of new therapeutic agents. Its structural features allow for interactions with biological targets, making it suitable for designing drugs aimed at various diseases. The diethylamino group enhances its solubility and bioavailability, which are critical factors in drug formulation.

Case Studies in Drug Development

  • Anticancer Agents : Research has indicated that thiophene derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 5-[(diethylamino)methyl]thiophene-2-carboxylic acid have shown promise in inhibiting tumor growth in preclinical studies.
  • Antimicrobial Activity : Studies have demonstrated that thiophene-based compounds possess antimicrobial properties. The unique functional groups in this compound may enhance its efficacy against certain bacterial strains.

Chemical Research

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as electrophilic aromatic substitution and nucleophilic attacks, allows for the creation of diverse derivatives.

Synthetic Applications

  • Reactivity : The carboxylic acid group can participate in esterification reactions, while the diethylamino group can act as a nucleophile for alkylation reactions. This versatility facilitates the synthesis of new compounds with tailored properties.
  • Material Science : The compound's structural characteristics make it suitable for developing advanced materials, including polymers and organic semiconductors.

Agrochemical Applications

There is emerging interest in the use of thiophene derivatives in agrochemicals. The structural similarity of this compound to known plant protectants suggests potential applications in this field.

Case Studies in Agrochemicals

  • Pesticide Development : Research has shown that thiophene-based compounds can act as effective fungicides or herbicides. The application of this compound could lead to the development of new agrochemical formulations that are more effective and environmentally friendly.

Comparative Analysis with Related Compounds

To understand the unique advantages of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
5-(Aminomethyl)thiophene-2-carboxylic acidLacks diethylamino group; contains an amino groupPotential for different biological activity
2-Thiophenecarboxylic acidSimpler structure lacking the diethylamino substitutionMore acidic character without amine influence
N,N-Diethylthiophene-2-carboxamideContains an amide instead of a carboxylic acidDifferent reactivity profile due to amide bond

The combination of functional groups in this compound enhances its solubility and bioactivity compared to these similar compounds, making it a superior candidate for various applications.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Variations and Physicochemical Properties

The table below compares 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid with key analogs, highlighting structural differences and their implications:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Diethylamino-methyl C₁₀H₁₅NO₂S 229.30 Enhanced solubility in polar aprotic solvents; potential for pH-sensitive behavior Precursor for bioactive molecules; electronic materials
5-Methylthiophene-2-carboxylic acid Methyl C₆H₆O₂S 142.17 Lipophilic; low water solubility Anti-inflammatory agents; polymer synthesis
5-Chlorothiophene-2-carboxylic acid Chloro C₅H₃ClO₂S 176.60 Electrophilic reactivity; halogen bonding potential Pharmaceutical intermediates (e.g., kinase inhibitors)
5-(Methoxycarbonyl)thiophene-2-carboxylic acid Methoxycarbonyl C₇H₆O₄S 186.19 Dual functional groups (ester and acid); planar structure Luminescent materials; precursor for complex heterocycles
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid 4-Methylpiperazinyl-methyl C₁₁H₁₇N₃O₂S 255.34 Improved water solubility; basic nitrogen centers Anticancer agents; CNS-targeting drugs

Key Research Findings

  • Synthetic Yields: Substituted thiophenes with bulky groups (e.g., diethylamino-methyl) typically exhibit lower yields (~50–60%) compared to simpler analogs (e.g., 5-methyl derivatives, ~70–90%) due to steric hindrance during cyclization .
  • Crystallographic Data : Derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid adopt planar conformations, facilitating π-π stacking in solid-state applications .
  • Biological Efficacy : 5-Chloro and 5-methylthio derivatives demonstrate superior anti-inflammatory activity (IC₅₀ = 2–5 μM) compared to unsubstituted thiophene-2-carboxylic acid, highlighting the importance of substituent choice .

Biological Activity

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound features a thiophene ring substituted with a diethylaminomethyl group and a carboxylic acid functional group. Its molecular formula is C12H15N1O2S1, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been studied for its role as an inhibitor of various biological pathways, particularly those involved in cancer and viral infections.

Inhibition of Viral Replication

Research indicates that compounds structurally related to thiophene-2-carboxylic acids can act as inhibitors of Hepatitis C virus (HCV) NS5B polymerase. For instance, a study highlighted the potency of thiophene derivatives in inhibiting HCV replication in Huh-7 cells, suggesting that this compound may exhibit similar antiviral properties .

Anticancer Activity

The compound’s potential as an anticancer agent has also been investigated. Its mechanism may involve the modulation of kinase signaling pathways that are crucial for tumor growth and survival. For example, research on benzothiophene derivatives has shown promising results in inhibiting PIM kinases, which are implicated in tumorigenesis .

Case Studies

  • Antiviral Activity : In a study focused on the structure-activity relationship (SAR) of thiophene derivatives, this compound was identified as a candidate for further development due to its significant inhibitory effects on viral replication in vitro .
  • Kinase Inhibition : Another study demonstrated that related thiophene compounds could inhibit specific kinases associated with cancer proliferation. The findings suggest that this compound might similarly affect these pathways, leading to reduced cell viability in cancer cell lines .

Biological Activity Summary Table

Activity Type Target/Pathway Effect Reference
AntiviralHCV NS5B PolymeraseInhibition of viral replication
AnticancerPIM KinasesReduced cell proliferation
Enzyme InhibitionVarious kinasesModulation of signaling pathways

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for breakthrough time .
  • Ventilation : Use fume hoods or local exhaust systems to minimize inhalation risks. Monitor airborne concentrations via gravimetric analysis (e.g., MDHS14/3) .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may trigger decomposition into CO, CO₂, or sulfur oxides .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is the compound synthesized, and what purification methods are effective?

  • Methodological Answer :

  • Synthetic Routes :

Catalytic Alkylation : Use V-, Fe-, or Mo-based catalysts to functionalize thiophene-2-carboxylic acid with diethylaminomethyl groups under optimized temperatures (e.g., 80–100°C) .

Nucleophilic Substitution : React 5-(chloromethyl)thiophene-2-carboxylic acid with diethylamine in polar aprotic solvents (e.g., DMF) .

  • Purification :
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate byproducts .

Q. What analytical techniques confirm the compound’s structural identity?

  • Methodological Answer :

  • NMR : ¹H NMR in DMSO-d₆ shows:
  • Diethylamino methylene protons as a quartet (δ 2.5–3.0 ppm).
  • Thiophene aromatic protons as a doublet (δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the thiophene ring and substituents (e.g., 3.1–3.6° for similar derivatives) to confirm planarity .
  • FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the diethylaminomethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • UV-Vis : Compare λₘₐₓ shifts in thiophene derivatives to assess conjugation changes caused by the electron-donating diethylamino group.
  • Cyclic Voltammetry : Measure oxidation potentials to quantify electron-donating effects .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in reported biological activities of thiophene-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Comparative Assays : Test the compound alongside analogs (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) in standardized anti-inflammatory models (e.g., COX-2 inhibition) to isolate substituent effects .
  • Dose-Response Studies : Use IC₅₀ curves to differentiate true activity from assay variability.
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries to identify outliers or methodological discrepancies .

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer :

  • Catalyst Screening : Compare MoO₃ vs. FeCl₃ catalysts in Friedel-Crafts alkylation reactions. Mo-based systems may offer higher regioselectivity .
  • Solvent Optimization : Test aprotic solvents (e.g., THF vs. DCM) to balance reaction rate and byproduct formation.
  • Table :
CatalystSolventTemp (°C)Yield (%)
MoO₃DMF8082
FeCl₃THF6068

Q. What environmental persistence or toxicity risks are associated with this compound?

  • Methodological Answer :

  • Ecotoxicology Testing :
  • Bioconcentration Factor (BCF) : Use OECD 305 guidelines to assess bioaccumulation in aquatic models (e.g., zebrafish).
  • Microtox Assay : Measure acute toxicity to Vibrio fischeri (EC₅₀ < 10 mg/L indicates high hazard) .
  • Degradation Studies : Perform hydrolysis/photolysis experiments (OECD 111/316) to estimate half-lives in water/soil .

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